METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
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Overview
Description
METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C23H18N2O4 and a molecular weight of 386.40 g/mol . This compound is characterized by its unique structure, which includes a quinoline ring, a furan ring, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline ring: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: This step involves the reaction of the quinoline derivative with a furan derivative under specific conditions.
Formation of the benzoate ester: The final step involves the esterification of the intermediate product with methyl 4-aminobenzoate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to interact with nucleic acids and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
METHYL 4-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]BENZOATE can be compared with similar compounds such as:
Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound has a similar benzoate ester group but differs in the presence of a fluorobenzoyl group instead of the quinoline and furan rings.
1-Methylethyl 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate: This compound has a similar benzoate ester group but includes an oxathiin ring instead of the quinoline and furan rings.
The uniqueness of this compound lies in its specific combination of the quinoline and furan rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18N2O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 4-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H18N2O4/c1-14-7-12-21(29-14)20-13-18(17-5-3-4-6-19(17)25-20)22(26)24-16-10-8-15(9-11-16)23(27)28-2/h3-13H,1-2H3,(H,24,26) |
InChI Key |
KSHKOVCBLHTQSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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